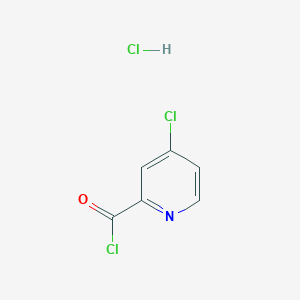

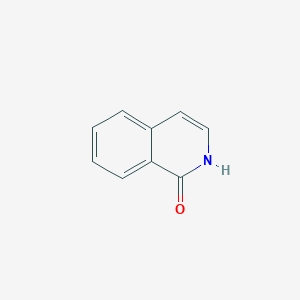

4-Chloropyridine-2-carbonyl chloride hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride involves several key steps, starting from basic pyridine derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, demonstrating a one-step synthesis approach (Mirallai, Manos, & Koutentis, 2013).

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride is used in the synthesis of new Sorafenib derivatives. Sorafenib is a cytostatic drug approved for the treatment of renal cell and hepatocellular carcinoma .

- Methods of Application or Experimental Procedures: A 4-step synthetic pathway includes the preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride, 4-chloro-pyridine-2-carboxamides, 4-(4-aminophenoxy)-pyridine-2-carboxamides, and the target compounds .

- Results or Outcomes: The synthesized Sorafenib derivatives showed promising antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia tumor cell lines. Their potency was comparable to, or even better than, Sorafenib. The compounds inhibited DNA, RNA, and protein synthesis to a similar extent and did not discriminate between tumor cell lines and primary fibroblasts in terms of their anti-proliferative activity .

Application in Agriculture

- Summary of the Application: Chloropyridines, including 4-Chloropyridine-2-carbonyl chloride hydrochloride, are used in the agricultural industry to produce fungicides and insecticides .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific fungicide or insecticide being produced. Typically, these compounds are synthesized by combining pyridine with chlorine in a single process .

- Results or Outcomes: The use of chloropyridines in fungicides and insecticides helps protect crops from pests and diseases, improving yield and quality .

Application in Pharmaceutical Industry

- Summary of the Application: Chloropyridines are used to generate antihistamines and antiarrythmics for medicinal use .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific drug being produced. Typically, these compounds are synthesized by combining pyridine with chlorine in a single process .

- Results or Outcomes: The use of chloropyridines in pharmaceuticals helps treat various health conditions, improving patient health and quality of life .

Application in Organic Synthesis

- Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride is used as an intermediate in many chemical reactions . It is particularly useful in the development of pharmaceuticals, agrochemicals, and metal complexes .

- Methods of Application or Experimental Procedures: The compound is used to selectively halogenate the C–H precursors of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results or Outcomes: This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Application in Aurora-B Kinase Inhibition

- Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific drug being produced. Typically, these compounds are synthesized by combining pyridine with chlorine in a single process .

- Results or Outcomes: The use of 4-Chloropyridine-2-carbonyl chloride hydrochloride in pharmaceuticals helps treat various health conditions, improving patient health and quality of life .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

4-chloropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLQTVZSPAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625451 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2-carbonyl chloride hydrochloride | |

CAS RN |

51727-15-2 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)